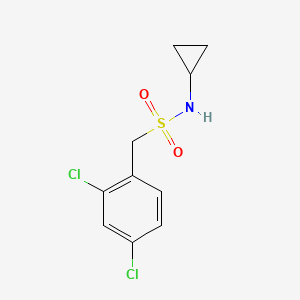![molecular formula C25H22N2O4 B4582597 2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one](/img/structure/B4582597.png)
2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one
説明
2-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3H-benzo[f]chromen-3-one is a synthetic compound that belongs to the class of benzochromene derivatives. It is known by the chemical name "PSB-603" and has been the subject of scientific research due to its potential therapeutic properties.
作用機序
PSB-603 exerts its therapeutic effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, PSB-603 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and leads to the inhibition of pro-inflammatory cytokines and chemokines. PSB-603 also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
PSB-603 has been shown to have a number of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, which leads to a reduction in inflammation. PSB-603 also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, PSB-603 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of PSB-603 is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be controlled. PSB-603 also has a well-defined mechanism of action, which makes it a useful tool for studying the role of PDE4 in various biological processes. However, one of the limitations of PSB-603 is that it has low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of PSB-603. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another direction is to investigate its potential as a cancer therapy. Additionally, PSB-603 could be studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, future studies could focus on improving the solubility of PSB-603 to make it more suitable for in vivo experiments.
科学的研究の応用
PSB-603 has been the subject of scientific research due to its potential therapeutic properties. It has been studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. PSB-603 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. PSB-603 has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. In addition, PSB-603 has been studied for its neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzo[f]chromen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-19-9-7-18(8-10-19)26-12-14-27(15-13-26)24(28)22-16-21-20-5-3-2-4-17(20)6-11-23(21)31-25(22)29/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOUOBRKMXEMPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]benzo[f]chromen-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(dimethylamino)ethyl]-4-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4582525.png)
![N-[2-(dimethylamino)ethyl]-2-methoxy-5-(1-piperidinylsulfonyl)benzamide](/img/structure/B4582532.png)
![methyl 4-cyano-5-({[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B4582534.png)
![methyl 3-{[(2-fluorobenzyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4582535.png)
![2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B4582560.png)
![(1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B4582565.png)
![N-(2,4-dichlorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4582572.png)
![3-[(4-anilinophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4582580.png)
![ethyl [(5-{[3-(1-pyrrolidinylsulfonyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4582581.png)
![diethyl 3-methyl-5-({[(2-thienylmethyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4582582.png)
![5-[(5-nitro-2-thienyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582585.png)
![N-{[(4-iodo-2,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B4582590.png)
![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582618.png)